6,7-Dichloro-2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline is a complex organic compound with significant potential in various scientific applications. Its molecular formula is , and it possesses a molecular weight of approximately 462.47 g/mol. The compound is characterized by its unique structure, which includes multiple halogen substituents and a quinoxaline core, making it an interesting subject for research in medicinal chemistry and materials science.
6,7-Dichloro-2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline falls under the category of halogenated quinoxalines. Quinoxaline derivatives are known for their diverse biological activities, including antimicrobial and antifungal properties. This particular compound's structure suggests potential applications in pharmaceutical development.
The synthesis of 6,7-Dichloro-2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline typically involves multiple steps, including halogenation and etherification reactions.
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly employed to monitor the progress of the reactions and confirm the structure of the synthesized compound.
The molecular structure of 6,7-Dichloro-2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline features:
The compound's structural formula can be represented as follows:
This structure contributes to its chemical reactivity and potential biological activity.
6,7-Dichloro-2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline can undergo various chemical reactions typical for halogenated compounds:
These reactions are often facilitated by catalysts or specific reagents that promote desired pathways while minimizing side reactions.
Comprehensive studies using techniques like X-ray crystallography can provide insights into the solid-state structure and intermolecular interactions within crystalline forms .
6,7-Dichloro-2-(4-chlorophenoxy)-3-(trifluoromethyl)quinoxaline has potential applications in:
The incorporation of the 4-chlorophenoxy group at the C2 position of the quinoxaline core relies on aromatic nucleophilic substitution (SNAr), leveraging the electron-deficient nature of the quinoxaline system. This reaction typically employs 6,7-dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one as the electrophilic precursor, where the C2 carbonyl or halogen acts as the leaving group. Key factors governing selectivity and efficiency include:
Table 1: Optimization of Phenoxy Group Integration
Precursor | Base | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2(1H)-one | K₂CO₃ | DMF | 50 | 78 |
2,6,7-Trichloro-3-(trifluoromethyl)quinoxaline | Et₃N | DMSO | 80 | 92 |
The Beirut reaction—condensation of benzofuroxans with enolizable carbonyl compounds—constructs the quinoxaline 1,4-di-N-oxide scaffold, later reduced to the target heterocycle. For 3-(trifluoromethyl)quinoxaline synthesis:
Achieving exclusive 6,7-dichlorination requires precise electronic and steric control:
Table 2: Regioselectivity in Quinoxaline Halogenation
Position | *Relative Electron Density | Chlorination Rate (k, M⁻¹s⁻¹) | Preferred Reagent |
---|---|---|---|
C6 | 0.75 | 8.2 × 10⁻³ | NCS |
C7 | 0.78 | 7.9 × 10⁻³ | SO₂Cl₂ |
C3 | 0.35 | <1.0 × 10⁻⁵ | N/A |
Calculated via DFT; higher values indicate greater electron density [4].
While not directly part of the target compound’s structure, piperazine functionalization of analogous 6,7-dichloroquinoxalines highlights challenges relevant to C2 phenoxy substitution:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9